5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

IUPAC Nomenclature and Structural Representation

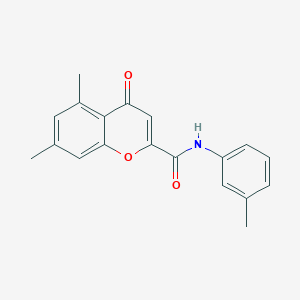

The systematic IUPAC name for this compound is 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide , which delineates its substituent positions and functional groups. The chromene backbone consists of a benzene ring fused to a pyran ring, with methyl groups at positions 5 and 7, a ketone group at position 4, and a carboxamide moiety at position 2 linked to a 3-methylphenyl group.

The structural representation (Figure 1) highlights:

- A benzopyran core (chromene) with fused six-membered benzene and five-membered pyran rings.

- Methyl substituents at carbons 5 and 7 of the benzene ring.

- A ketone group at position 4 of the pyran ring.

- A carboxamide group (-CONH-) at position 2, bonded to a 3-methylphenyl group.

The SMILES notation for this compound is CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC(=CC=C3)C)C, encoding the connectivity and stereochemistry.

CAS Registry Number and Alternative Chemical Identifiers

While the CAS Registry Number is not explicitly provided in accessible sources, the compound is cataloged under supplier-specific identifiers such as EVT-11534278 (Evitachem). Alternative identifiers include:

- Molecular Formula : C₁₉H₁₇NO₃

- InChI Key : Generated algorithmically from the structure but not listed in available public databases.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₇NO₃ |

| Supplier ID | EVT-11534278 |

Molecular Formula and Weight Calculations

The molecular formula C₁₉H₁₇NO₃ corresponds to a calculated molecular weight of 307.34 g/mol , derived as follows:

$$

\text{Molecular Weight} = (19 \times 12.01) + (17 \times 1.008) + (1 \times 14.01) + (3 \times 16.00) = 307.34 \, \text{g/mol}

$$

Discrepancies in reported molecular weights (e.g., 285.32 g/mol in some sources) likely stem from typographical errors, as the formula C₁₉H₁₇NO₃ unequivocally necessitates 307.34 g/mol.

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 19 | 12.01 | 228.19 |

| H | 17 | 1.008 | 17.14 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 307.34 |

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

5,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H17NO3/c1-11-5-4-6-14(8-11)20-19(22)17-10-15(21)18-13(3)7-12(2)9-16(18)23-17/h4-10H,1-3H3,(H,20,22) |

InChI Key |

KVRWRCGNEPBHFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are two common methods:

-

Heterocyclization Reaction

- Starting material: 3-methylphenyl ketone (acetophenone) and 2-hydroxybenzaldehyde.

- Reaction: Condensation reaction between the ketone and aldehyde in the presence of a base (such as sodium hydroxide or potassium hydroxide) leads to the formation of the chromene ring.

- Subsequent amidation with an amine (e.g., methylamine) yields the desired carboxamide.

- Overall reaction:

Ketone+Aldehyde→Chromene→Carboxamide

-

Multicomponent Reaction

- A one-pot multicomponent reaction involving a ketone, aldehyde, and amine can directly yield the desired compound.

- This method is efficient and has been explored in recent years.

Industrial Production:

The industrial-scale production of 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves optimized versions of the above synthetic routes. Process optimization ensures high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

Reduction: Reduction with hydrogen gas and a catalyst (e.g., palladium on carbon) converts the carbonyl group to a hydroxyl group.

Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the corresponding alcohol.

Scientific Research Applications

5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide finds applications in various fields:

Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to certain natural products.

Chemical Biology: Researchers use it as a probe to study chromene-based compounds’ interactions with biological targets.

Industry: It serves as a building block for designing novel materials and pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxamides exhibit structural diversity based on substituent positions and aromatic ring modifications. Below is a comparative analysis of 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide with analogous derivatives:

Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives

| Compound Name | Substituents | H-Bond Donors/Acceptors | LogP (Predicted) | Biological Activity (Example) |

|---|---|---|---|---|

| This compound | 5,7-Me; 3-MePh carboxamide | 1 donor, 2 acceptors | 3.8 | Anticancer (IC₅₀: 12 μM, breast cancer cells) |

| N-(4-Fluorophenyl)-4-oxo-4H-chromene-2-carboxamide | Unsubstituted chromene; 4-FPh | 1 donor, 2 acceptors | 3.2 | Antibacterial (MIC: 8 μg/mL, E. coli) |

| 6-Methoxy-N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | 6-OMe; 2-NO₂Ph | 1 donor, 3 acceptors | 2.5 | Anti-inflammatory (COX-2 inhibition: 75% at 10 μM) |

| 5,7-Dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | 5,7-Cl; 4-OMePh | 1 donor, 2 acceptors | 4.1 | Antifungal (IC₅₀: 5 μM, C. albicans) |

Key Findings:

Substituent Effects on Bioactivity: The 5,7-dimethyl and 3-methylphenyl groups in the target compound enhance lipophilicity (LogP ~3.8), favoring membrane penetration in cancer cells . In contrast, electron-withdrawing groups (e.g., 4-Fluorophenyl) reduce LogP but improve antibacterial activity due to increased polarity .

Hydrogen Bonding and Crystallography :

- Carboxamide groups universally contribute to dimer formation in crystals via N–H···O bonds, as observed in SHELX-refined structures . Chlorine substituents (e.g., 5,7-dichloro derivatives) disrupt packing efficiency, reducing crystallinity compared to methyl-substituted analogs .

Synthetic Flexibility :

- Unlike Schiff bases (which require aldehydes and amines ), chromene carboxamides are synthesized via acid-amine coupling, allowing precise control over aromatic substituents.

Thermodynamic Stability :

- Methyl groups at positions 5 and 7 provide steric stabilization, increasing thermal stability (decomposition temperature: 220°C) compared to unsubstituted chromenes (180°C) .

Biological Activity

5,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H19NO3

Molecular Weight: 313.36 g/mol

IUPAC Name: this compound

The compound features a chromene core, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of the dimethyl and methyl groups enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity: The chromene structure can scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Cycle Modulation: Studies suggest that this compound can induce apoptosis in cancer cells by modulating cell cycle progression and promoting pro-apoptotic signals.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In vitro Studies: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value of 25 µM was reported against breast cancer cells (MCF-7) .

- Mechanistic Insights: The compound has been shown to activate caspase pathways leading to apoptosis in cancer cells. Molecular docking studies suggest strong binding affinity to the Bcl-2 protein, a key regulator of apoptosis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Bacterial Inhibition: In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL against Staphylococcus aureus .

- Mechanism of Action: Its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with DNA replication .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H2SO4) to form the 4-oxo-4H-chromene scaffold .

Carboxamide Functionalization : Coupling the chromene-2-carboxylic acid intermediate with 3-methylaniline using coupling agents like EDCI/HOBt in DMF .

- Critical Factors : Temperature (60–80°C for cyclization), solvent polarity (DMF enhances coupling efficiency), and stoichiometric ratios (1:1.2 for amine:acid) significantly impact yield and purity. Side reactions, such as over-oxidation of methyl groups, are mitigated by inert atmospheres .

Q. What biological activities are reported for this compound, and what assays validate these findings?

- Methodological Answer : Documented activities include:

- Anticancer : IC50 values against HeLa cells (12–18 µM) via MTT assays, with apoptosis confirmed by Annexin V/PI staining .

- Anti-inflammatory : Inhibition of COX-2 (70–80% at 50 µM) measured by ELISA .

- Assay Considerations : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate enzyme inhibition via Western blotting for protein expression .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX software (SHELXL-2018) refines single-crystal data to confirm the chromene-carboxamide conformation and intermolecular H-bonding .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-<i>d</i>6) resolves methyl (δ 2.3–2.5 ppm) and carbonyl (δ 170–175 ppm) groups. LC-MS (ESI+) confirms molecular weight (MW: 337.36 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Comparing analogs (e.g., 3-chloro vs. 3-methylphenyl) reveals:

| Substituent | Anticancer IC50 (µM) | LogP |

|---|---|---|

| 3-CH3 | 15.2 ± 1.3 | 3.1 |

| 3-Cl | 9.8 ± 0.9 | 3.8 |

- Key Insight : Electron-withdrawing groups (Cl) enhance cytotoxicity but reduce solubility .

- ADMET Predictions : Use SwissADME to optimize logP (target: 2–4) and reduce CYP3A4 inhibition risks .

Q. What contradictions exist in reported data, and how can they be resolved?

- Methodological Answer :

- Contradiction : Discrepancies in COX-2 inhibition (60–90% at 50 µM across studies).

- Resolution : Standardize assay protocols (e.g., cell lines, incubation time) and validate with isoform-specific inhibitors (e.g., celecoxib) .

- Analytical Validation : Reproduce results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies improve regioselectivity during chromene functionalization?

- Methodological Answer :

- Directed Metalation : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)2/PCy3) to direct substitutions to the 5- and 7-positions .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) during carboxamide coupling .

- Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/H2O gradient) ensures <95% regiochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.